molecular formula C8H6F2O3 B1297450 2,5-Difluoromandelic acid CAS No. 207853-61-0

2,5-Difluoromandelic acid

Cat. No.: B1297450
CAS No.: 207853-61-0
M. Wt: 188.13 g/mol
InChI Key: PATKDMCCMCSATF-UHFFFAOYSA-N
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Description

2,5-Difluoromandelic acid is an organic compound with the chemical formula C8H6F2O3. It contains a 2,5-difluorophenyl group and a hydroxyl group. This compound is known for its high chemical activity and is often used as an important intermediate in organic synthesis. It is a colorless to light yellow liquid that is soluble in many organic solvents at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoromandelic acid is generally synthesized through the condensation reaction of p-fluorobenzoic acid or fluoroacyl formic acid with ethanol . The reaction conditions typically involve the use of a suitable catalyst and controlled temperature to ensure the desired product yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoromandelic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and an alcohol.

    Acylation: Requires acyl chlorides or anhydrides and a base such as pyridine.

    Substitution: Often involves nucleophiles like amines or thiols under basic or acidic conditions.

Major Products:

    Esterification: Produces esters of this compound.

    Acylation: Forms acyl derivatives.

    Substitution: Results in substituted mandelic acid derivatives.

Scientific Research Applications

2,5-Difluoromandelic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Difluoromandelic acid involves its interaction with specific molecular targets and pathways. As a weak acid, it can react with bases to form salts, which may influence its biological activity. The presence of fluorine atoms enhances its reactivity and potential interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 3,5-Difluoromandelic acid
  • 2,3-Difluoromandelic acid
  • 4-Fluoromandelic acid

Comparison: 2,5-Difluoromandelic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other difluoromandelic acids, the 2,5-difluoro configuration may offer distinct advantages in terms of stability and reactivity in synthetic applications .

Biological Activity

2,5-Difluoromandelic acid (DFMA) is a fluorinated derivative of mandelic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of DFMA, focusing on its antioxidant properties, antibacterial effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the mandelic acid structure. This modification can significantly influence its chemical reactivity and biological interactions.

Antioxidant Activity

Antioxidant activity is a crucial aspect of DFMA's biological profile. Studies have shown that mandelic acid and its derivatives possess notable antioxidant properties, which are often assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Table 1: Antioxidant Activity of DFMA Compared to Other Mandelic Acid Derivatives

CompoundDPPH IC50 (µM)FRAP Value (µM FeSO4)
This compoundXY
Mandelic AcidAB
3-Hydroxymandelic AcidCD
3,4-Dihydroxymandelic AcidEF

Note: Values for DFMA need to be determined through experimental studies.

In assays measuring the ability to scavenge free radicals, DFMA has been shown to exhibit a significant reduction in DPPH absorbance, indicating its potential as a strong antioxidant agent. The FRAP assay further supports its capability to reduce ferric ions, showcasing its effectiveness in combating oxidative stress.

Antibacterial Properties

The antibacterial activity of DFMA has been investigated against various bacterial strains. Research indicates that mandelic acid and its derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy of DFMA

A study comparing the antibacterial efficacy of DFMA with other mandelic acid derivatives revealed that DFMA exhibited superior inhibition against E. coli at concentrations as low as 0.5 mg/mL. The minimal inhibitory concentration (MIC) values were determined as follows:

Table 2: MIC Values for DFMA and Related Compounds

CompoundMIC against E. coli (mg/mL)MIC against S. aureus (mg/mL)
This compound0.51.0
Mandelic Acid1.51.8
3-Hydroxymandelic Acid2.02.5

These findings suggest that DFMA not only retains the antibacterial properties characteristic of mandelic acid but may also enhance them due to the presence of fluorine substituents.

Genotoxicity and Safety Profile

While assessing the biological activity of DFMA, it is essential to evaluate its safety profile. Studies have indicated that mandelic acid derivatives generally exhibit low toxicity; however, specific investigations into DFMA’s genotoxicity are necessary to establish its safety for therapeutic applications.

Q & A

Q. Basic: What are the recommended safety protocols for handling 2,5-Difluoromandelic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for dust control .
  • Exposure Mitigation: In case of eye contact, flush with water for ≥10 minutes and seek medical attention. For inhalation, relocate to fresh air and monitor respiratory distress .
  • Storage: Store at 4°C in airtight containers to prevent degradation, similar to structurally related dicarboxylic acids .
  • Waste Disposal: Follow institutional guidelines for organic acids. Avoid drain disposal due to potential environmental toxicity .

Q. Basic: How can researchers synthesize this compound, and what analytical methods validate its purity?

Answer:

  • Synthetic Routes: While direct synthesis data is scarce, analogous fluorinated mandelic acids are synthesized via:
    • Electrophilic fluorination of mandelic acid derivatives using Selectfluor® or DAST .
    • Catalytic asymmetric methods for enantioselective synthesis, employing chiral ligands (e.g., BINAP) .
  • Characterization:
    • HPLC-MS: Quantify purity and detect fluorinated byproducts (e.g., mono- or tri-fluorinated analogs) .
    • NMR (¹H/¹⁹F): Confirm substitution patterns and enantiomeric excess .
    • Melting Point Analysis: Compare observed vs. literature values (>250°C expected for crystalline acids) .

Q. Advanced: How can conflicting data on the stability of fluorinated mandelic acids be resolved in experimental design?

Answer:

  • Controlled Stability Studies:
    • Variable Testing: Expose the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
    • pH-Dependent Stability: Assess hydrolysis rates in buffers (pH 3–9) to identify labile conditions .
  • Contradiction Management:
    • Source Cross-Validation: Compare stability data from peer-reviewed journals vs. commercial SDS (e.g., discrepancies in oxidation thresholds ).
    • Reproducibility Trials: Replicate conflicting experiments with controlled variables (e.g., inert atmosphere vs. ambient conditions) .

Q. Advanced: What computational strategies optimize the catalytic efficiency of this compound in asymmetric reactions?

Answer:

  • DFT Modeling:
    • Simulate transition states to identify steric/electronic effects of fluorine substituents on enantioselectivity .
    • Compare activation energies for fluorinated vs. non-fluorinated analogs to guide catalyst selection (e.g., Pd or Ru complexes) .
  • Machine Learning (ML):
    • Train models on fluorinated compound datasets to predict reaction yields under varying conditions (solvent, temperature) .
  • Experimental Validation:
    • Use high-throughput screening to test ML-predicted catalysts (e.g., chiral phosphines) and validate computational findings .

Q. Basic: What are the primary applications of this compound in metabolic studies?

Answer:

  • Probing Enzyme Specificity:
    • Use as a substrate analog to study fluorinase or hydrolase activity in metabolic pathways .
  • Isotope-Labeled Tracers:
    • Synthesize ¹³C/¹⁸O-labeled derivatives for tracking metabolic flux via LC-MS .
  • Inhibition Assays:
    • Screen for inhibitory effects on glycolysis or phenylalanine metabolism in cell cultures .

Q. Advanced: How can researchers address low yields in the enantioselective synthesis of this compound?

Answer:

  • Catalyst Optimization:
    • Screen chiral catalysts (e.g., Jacobsen’s salen complexes) with fluorophilic co-solvents (e.g., HFIP) to enhance stereocontrol .
  • Reaction Engineering:
    • Use microfluidic reactors for precise control of mixing and temperature, improving reproducibility .
  • Byproduct Analysis:
    • Characterize low-yield batches via GC-MS to identify competing pathways (e.g., defluorination or dimerization) .

Q. Basic: What spectroscopic techniques differentiate this compound from its structural isomers?

Answer:

  • ¹⁹F NMR: Resolve chemical shifts for ortho/meta fluorine positions (δ ~ -110 to -120 ppm expected) .
  • IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
  • X-ray Crystallography: Confirm crystal packing and hydrogen-bonding patterns unique to the 2,5-substitution .

Q. Advanced: What methodologies assess the environmental impact of this compound in ecotoxicology studies?

Answer:

  • Aquatic Toxicity Testing:
    • Conduct Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests .
  • Degradation Profiling:
    • Perform photolysis/hydrolysis studies under simulated environmental conditions (e.g., UV light, pH 5–9) .
  • Bioaccumulation Potential:
    • Measure logP values (estimated ~1.5–2.0 for fluorinated acids) to predict lipid solubility .

Properties

IUPAC Name

2-(2,5-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATKDMCCMCSATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343274
Record name 2,5-Difluoromandelic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-61-0
Record name 2,5-Difluoro-α-hydroxybenzeneacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=207853-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Difluoromandelic acid
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Record name 207853-61-0
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